molecular formula C17H15N3O3S B11711107 Ethyl 4-[[(2-amino-6-benzothiazolyl)carbonyl]amino]benzoate CAS No. 313524-22-0

Ethyl 4-[[(2-amino-6-benzothiazolyl)carbonyl]amino]benzoate

Cat. No.: B11711107
CAS No.: 313524-22-0
M. Wt: 341.4 g/mol
InChI Key: ZLXOJFJFEAZMAO-UHFFFAOYSA-N
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Description

ETHYL 4-(2-AMINO-1,3-BENZOTHIAZOLE-6-AMIDO)BENZOATE: is a complex organic compound that belongs to the benzothiazole family Benzothiazoles are bicyclic compounds containing a benzene ring fused to a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-(2-AMINO-1,3-BENZOTHIAZOLE-6-AMIDO)BENZOATE typically involves the condensation of 2-aminobenzenethiol with ethyl 4-aminobenzoate under specific reaction conditions. The process can be divided into several steps:

    Condensation Reaction: The initial step involves the condensation of 2-aminobenzenethiol with ethyl 4-aminobenzoate in the presence of a suitable catalyst, such as hydrochloric acid (HCl) or sulfuric acid (H2SO4).

    Cyclization: The intermediate product undergoes cyclization to form the benzothiazole ring. This step often requires heating and the presence of a dehydrating agent.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain ETHYL 4-(2-AMINO-1,3-BENZOTHIAZOLE-6-AMIDO)BENZOATE in high purity.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as:

    One-Pot Synthesis: This method combines all the reaction steps into a single reaction vessel, reducing the need for intermediate purification and minimizing waste.

    Green Chemistry Approaches: Utilizing environmentally friendly solvents and catalysts to minimize the environmental impact of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-(2-AMINO-1,3-BENZOTHIAZOLE-6-AMIDO)BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: H2O2, KMnO4, and other oxidizing agents under acidic or basic conditions.

    Reduction: NaBH4, LiAlH4, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as halides, amines, and thiols in the presence of suitable catalysts.

Major Products

    Oxidation: Oxidized derivatives of the benzothiazole ring.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Substituted benzothiazole derivatives with various functional groups.

Scientific Research Applications

ETHYL 4-(2-AMINO-1,3-BENZOTHIAZOLE-6-AMIDO)BENZOATE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate for various diseases due to its pharmacological activities.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of ETHYL 4-(2-AMINO-1,3-BENZOTHIAZOLE-6-AMIDO)BENZOATE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

ETHYL 4-(2-AMINO-1,3-BENZOTHIAZOLE-6-AMIDO)BENZOATE can be compared with other benzothiazole derivatives:

    2-Aminobenzothiazole: A simpler benzothiazole derivative with similar biological activities but different chemical properties.

    4-Amino-2,1,3-benzothiadiazole: Another benzothiazole derivative with distinct applications in materials science and medicinal chemistry.

The uniqueness of ETHYL 4-(2-AMINO-1,3-BENZOTHIAZOLE-6-AMIDO)BENZOATE lies in its specific functional groups and their influence on its chemical reactivity and biological activities.

Properties

CAS No.

313524-22-0

Molecular Formula

C17H15N3O3S

Molecular Weight

341.4 g/mol

IUPAC Name

ethyl 4-[(2-amino-1,3-benzothiazole-6-carbonyl)amino]benzoate

InChI

InChI=1S/C17H15N3O3S/c1-2-23-16(22)10-3-6-12(7-4-10)19-15(21)11-5-8-13-14(9-11)24-17(18)20-13/h3-9H,2H2,1H3,(H2,18,20)(H,19,21)

InChI Key

ZLXOJFJFEAZMAO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)N=C(S3)N

Origin of Product

United States

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